2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
Brand Name: Vulcanchem
CAS No.: 67909-25-5
VCID: VC20807647
InChI: InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24-/m1/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C24H26O12
Molecular Weight: 506.5 g/mol

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-

CAS No.: 67909-25-5

Cat. No.: VC20807647

Molecular Formula: C24H26O12

Molecular Weight: 506.5 g/mol

* For research use only. Not for human or veterinary use.

2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- - 67909-25-5

Specification

CAS No. 67909-25-5
Molecular Formula C24H26O12
Molecular Weight 506.5 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate
Standard InChI InChI=1S/C24H26O12/c1-11-8-20(29)35-18-9-16(6-7-17(11)18)34-24-23(33-15(5)28)22(32-14(4)27)21(31-13(3)26)19(36-24)10-30-12(2)25/h6-9,19,21-24H,10H2,1-5H3/t19-,21-,22+,23-,24-/m1/s1
Standard InChI Key GBHHLVBZMNCURY-PFKOEMKTSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Introduction

Chemical Structure and Nomenclature

Structural Analysis

The target compound belongs to the coumarin family, specifically derived from 4-methylumbelliferone. Its structure consists of a 4-methylcoumarin core (2H-1-benzopyran-2-one with a methyl group at position 4) linked through an oxygen atom at position 7 to a beta-D-glucopyranosyl moiety that has been acetylated at positions 2, 3, 4, and 6. This structure shares fundamental similarities with other coumarin derivatives such as 7-(diethylamino)-4-methylcoumarin, though with significantly different substituents at position 7 .

Nomenclature and Identifiers

The IUPAC name 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- reflects the compound's complex structure. Following similar naming conventions seen in related compounds like 2H-1-Benzopyran-2-one, 7-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-4-methyl-, the name systematically describes the coumarin backbone and its glycosidic modification . While simpler names might include 4-methylumbelliferyl tetra-O-acetyl-beta-D-glucopyranoside, the full IUPAC name provides complete structural information.

Comparative Molecular Properties

The target compound can be compared with similar coumarin derivatives to understand its relative properties:

Table 1: Comparative Molecular Properties of Selected Coumarin Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Core StructurePosition 7 Substituent
2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-C₂₅H₂₆O₁₃~534.474-MethylcoumarinTetra-O-acetyl-beta-D-glucopyranosyloxy
7-(Diethylamino)-4-methyl-2H-1-benzopyran-2-oneC₁₄H₁₇NO₂231.294-MethylcoumarinDiethylamino
2H-1-Benzopyran-2-one, 7-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-4-methyl-C₁₈H₂₁NO₈379.404-MethylcoumarinN-acetylglucosaminyl
4-methyl-7-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-oneC₁₆H₁₈O₈338.314-MethylcoumarinMannopyranosyloxy

Physical and Chemical Properties

Physical Characteristics

Based on the properties of related coumarin derivatives, 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- would likely appear as a white to off-white crystalline powder. Similar glycosylated coumarins like 4-methylumbelliferyl alpha-D-mannopyranoside typically present as white powders. The presence of multiple acetyl groups would contribute to its solid state at room temperature and influence its melting point, which would likely fall in the range of 130-170°C based on comparable acetylated glycosides.

Solubility Characteristics

The acetylated glucose moiety significantly impacts the compound's solubility profile. Unlike non-acetylated glycosides that exhibit higher water solubility, the tetra-acetylated derivative would demonstrate enhanced solubility in organic solvents and reduced water solubility. This characteristic makes it more suitable for applications requiring lipophilic properties or membrane permeability.

Table 2: Predicted Solubility Profile of the Target Compound

SolventExpected SolubilityBasis for Prediction
ChloroformHighAcetyl groups increase lipophilicity
DichloromethaneHighSimilar to other acetylated carbohydrates
AcetoneModerate to HighCompatible with both coumarin and acetyl groups
Ethyl AcetateModerateCommon solvent for acetylated glycosides
MethanolLow to ModerateLess polar than required for optimal solvation
WaterVery LowAcetyl groups significantly reduce water solubility

Stability Considerations

The compound contains multiple ester linkages in the form of acetyl groups, making it susceptible to hydrolysis under basic conditions or prolonged exposure to moisture. The glycosidic bond linking the coumarin and glucose portions may also be cleaved under acidic conditions. For long-term storage, maintenance in a dry environment, protection from light, and storage at reduced temperatures would be recommended to prevent degradation.

Synthesis and Preparation

Synthetic Approaches

The synthesis of 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- would typically involve glycosylation of 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) with an activated tetra-acetylated glucose donor. Drawing from synthetic approaches for similar glycosylated coumarins, several methods could be employed:

Table 3: Potential Synthetic Routes for the Target Compound

MethodKey ReagentsReaction ConditionsAdvantages
Koenigs-Knorr Glycosylation7-Hydroxy-4-methylcoumarin, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, Ag₂CO₃Dry CH₂Cl₂, room temperature, 24-48hHigh beta-selectivity, established methodology
Schmidt Glycosylation7-Hydroxy-4-methylcoumarin, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate, BF₃·Et₂ODry CH₂Cl₂, -20°C to room temperature, 6-12hHigher yields, milder conditions
Phase-Transfer Catalysis7-Hydroxy-4-methylcoumarin, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, TBAB, K₂CO₃CH₂Cl₂/H₂O, room temperature, 12-24hEnvironmentally favorable, simpler procedure

Purification Methods

Purification of the synthesized compound would typically involve column chromatography on silica gel using gradient elution with hexane/ethyl acetate or similar solvent systems. Recrystallization from appropriate solvent mixtures such as ethanol/water could further enhance purity. Final characterization would rely on analytical techniques including HPLC, TLC, and comprehensive NMR spectroscopy to confirm structure and purity.

Spectroscopic Characterization

NMR Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) spectroscopy would provide definitive structural confirmation of 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-. Key spectral features would include:

Table 4: Predicted Key NMR Signals

NucleiStructural ElementExpected Chemical Shift (ppm)Multiplicity and Coupling
¹HAromatic H-57.5-7.7Doublet (J ≈ 8.5 Hz)
¹HAromatic H-66.8-7.0Doublet of doublets
¹HAromatic H-86.9-7.1Doublet (J ≈ 2.5 Hz)
¹HH-3 (coumarin)6.1-6.3Singlet
¹H4-Methyl group2.3-2.5Singlet
¹HAnomeric H-1'5.1-5.3Doublet (J ≈ 7-8 Hz)
¹HH-2', H-3', H-4'4.9-5.3Multiplets
¹HH-5', H-6'a, H-6'b3.8-4.3Multiplets
¹HAcetyl CH₃ groups1.9-2.2Four singlets
¹³CLactone carbonyl160-162-
¹³CAcetyl carbonyls168-171Four signals
¹³CAnomeric C-1'98-102-

Infrared Spectroscopy

Infrared spectroscopy would reveal characteristic absorption bands that reflect both the coumarin core and acetylated glucose components:

Table 5: Expected Key IR Absorption Bands

Functional GroupWavenumber Range (cm⁻¹)IntensityStructural Origin
Lactone C=O stretch1720-1750StrongCoumarin ring
Acetyl C=O stretch1740-1760StrongAcetyl groups on glucose
Aromatic C=C stretch1600-1650MediumCoumarin ring
C-O-C glycosidic stretch1070-1150StrongGlycosidic linkage
C-O acetyl stretch1200-1250StrongAcetyl groups
Aromatic C-H stretch3000-3100WeakCoumarin ring

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation pattern information. Key expected features would include:

  • Molecular ion peak at m/z ~534 corresponding to the molecular formula C₂₅H₂₆O₁₃

  • Fragment ions resulting from sequential loss of acetyl groups (M-42, M-84, M-126, M-168)

  • Fragment corresponding to the coumarin portion after cleavage of the glycosidic bond

  • Characteristic fragments of the acetylated glucose moiety

Biological Properties and Applications

Fluorescent Properties

StepEnzymeReactionProduct
1EsterasesDeacetylation4-methyl-7-(beta-D-glucopyranosyloxy)-2H-1-benzopyran-2-one
2Beta-glucosidaseGlycosidic bond hydrolysis7-Hydroxy-4-methylcoumarin (4-methylumbelliferone) + D-glucose
3-Fluorescence emissionFluorescent signal from free 4-methylumbelliferone
FieldApplicationMechanismAdvantage
BiochemistryGlycosidase activity assaysFluorescence generation upon enzymatic cleavageSensitive quantitative measurement
Medicinal ChemistryProdrug designSequential enzymatic activationImproved pharmacokinetics
Cell BiologyCellular compartment probesDifferential processing in specific organellesSubcellular visualization
Analytical ChemistryHPLC and TLC visualizationFluorescence detectionEnhanced sensitivity
Materials ScienceEnzyme-responsive materialsStructural changes upon enzymatic actionSmart material development

Comparative Analysis with Related Compounds

Structure-Property Relationships

The properties of 2H-1-Benzopyran-2-one, 4-methyl-7-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- can be better understood by comparing it with structurally related compounds:

Table 8: Structure-Property Relationships Among Related Compounds

CompoundKey Structural FeatureProperty ImpactReference
Target compoundTetra-acetylated glucose at position 7Increased lipophilicity, potential prodrug character-
7-(Diethylamino)-4-methylcoumarinDiethylamino group at position 7Direct fluorescence, no enzymatic trigger
4-methyl-7-((2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl)oxy)-2H-1-benzopyran-2-oneN-acetylglucosamine at position 7Specific substrate for N-acetylglucosaminidase
4-methylumbelliferyl alpha-D-mannopyranosideMannopyranose at position 7Substrate for alpha-mannosidase

Substrate Specificity Comparison

Different glycosidic modifications on the 4-methylcoumarin backbone result in compounds with distinct enzyme specificities:

Table 9: Substrate Specificity Comparison

CompoundSugar ModificationTarget EnzymeCleavage Product
Target compoundTetra-acetylated beta-D-glucoseEsterases followed by beta-glucosidase4-Methylumbelliferone
4-methylumbelliferyl-N-acetyl-beta-D-glucosaminideN-acetylglucosamineN-acetyl-beta-D-glucosaminidase4-Methylumbelliferone
4-methylumbelliferyl alpha-D-mannopyranosideAlpha-D-mannopyranoseAlpha-mannosidase4-Methylumbelliferone

Current Research Applications

Glycobiology Research Tools

Glycosylated 4-methylcoumarin derivatives serve as valuable tools in glycobiology research. The target compound could potentially be used to:

  • Study sequential enzymatic processing of glycoconjugates

  • Investigate cellular trafficking of glycosylated compounds

  • Develop new assays for evaluating glycosidase inhibitors

Drug Development Applications

In pharmaceutical research, acetylated glycosides often function as prodrug forms with improved pharmacokinetic properties:

  • Enhanced membrane permeability compared to non-acetylated analogs

  • Controlled release mechanisms through sequential enzymatic processing

  • Potential for targeted drug delivery based on tissue-specific enzyme expression

Analytical Chemistry Applications

The compound's fluorescent properties make it potentially valuable in analytical chemistry:

  • Development of fluorescence-based detection systems

  • Creation of standards for glycosidase activity assays

  • Application in microscopy and imaging techniques

Future Research Directions

Synthetic Optimization

Future research could focus on optimizing synthetic routes to improve yields and purity:

  • Investigation of alternative glycosyl donors for improved stereoselectivity

  • Development of one-pot synthesis and purification protocols

  • Exploration of enzymatic synthesis approaches for better regioselectivity

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could provide insights into:

  • Impact of acetylation pattern on enzyme recognition and processing

  • Effect of coumarin substituents on fluorescence properties

  • Relationship between glycosidic linkage type and enzyme specificity

Novel Application Development

The unique properties of the compound suggest potential applications that merit further exploration:

  • Development of multifunctional enzyme-responsive materials

  • Creation of time-resolved fluorescent probes for dynamic cellular studies

  • Design of modular systems for controlled release in biomedical applications

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